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molecular formula C21H35NO3 B1674170 N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide CAS No. 249289-10-9

N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide

Cat. No. B1674170
M. Wt: 349.5 g/mol
InChI Key: XDKYDMHKJNIXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08766005B2

Procedure details

28 g (64.57 mmole) 2-(acetylamino)-2-[2(4-octylphenyl)ethyl]propanedioic acid diethylester (=compound according to formula (III)) was added to 450 ml ethanol. A solution of 17.91 g calcium chloride in 125 ml water was added in one lot. 12.21 g (322.7 mmole) sodium borohydride was added to the reaction mixture at 0° C. in 1 hr 20 min. The reaction mixture was left overnight for stirring. 100 ml of 1 N HCl was added to neutralize the reaction mixture and inorganic solids were filtered and washed with 200 ml ethanol. Filtrate was evaporated under vacuum. 300 ml water was added to the residue obtained and was extracted with 2×250 ml EtOAC. The organic extract was washed with brine, dried over sodium sulphate and evaporated to give 23 g semisolid.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
17.91 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
12.21 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([NH:27][C:28](=[O:30])[CH3:29])([CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:15][CH:14]=1)[C:6](OCC)=[O:7])C.[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].Cl>O.C(O)C>[OH:3][CH2:4][C:5]([NH:27][C:28](=[O:30])[CH3:29])([CH2:6][OH:7])[CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:15][CH:14]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(CCC1=CC=C(C=C1)CCCCCCCC)NC(C)=O)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
17.91 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12.21 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
for stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with 200 ml ethanol
CUSTOM
Type
CUSTOM
Details
Filtrate was evaporated under vacuum
ADDITION
Type
ADDITION
Details
300 ml water was added to the residue
CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with 2×250 ml EtOAC
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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